N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic compound characterized by a complex triazaspiro[4.5]decene core fused with substituted phenyl and acetamide groups. Its structure features a spirocyclic scaffold, which is often associated with conformational rigidity and enhanced binding specificity in medicinal chemistry . The 3,5-dimethoxyphenyl group contributes to its electronic and steric profile, while the 3,4-dimethylphenyl substituent may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-5-6-18(11-17(16)2)23-24(31)28-25(27-23)7-9-29(10-8-25)15-22(30)26-19-12-20(32-3)14-21(13-19)33-4/h5-6,11-14H,7-10,15H2,1-4H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJCHCRAUKTDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethoxyphenyl and dimethylphenyl groups: These groups are introduced through substitution reactions, often using reagents such as halides or organometallic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides, organometallic compounds, and acids or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural motifs to N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide exhibit promising antitumor properties. The triazaspiro structure is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of triazaspiro compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research into similar compounds has demonstrated their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Development
Lead Compound for Synthesis
this compound serves as a lead compound in the synthesis of novel pharmaceuticals. Its complex structure allows for modifications that can enhance efficacy and reduce toxicity. The compound's unique features make it a candidate for further optimization in drug design processes aimed at developing more potent therapeutic agents .
Binding Affinity Studies
Utilizing techniques like X-ray fluorescence spectrometry, researchers can study the binding affinities of this compound to various biological receptors. Such studies are crucial for understanding how modifications to the compound's structure can influence its pharmacological profile and therapeutic index .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares its triazaspiro[4.5]decene core with G610-0193 (N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide) . Both molecules feature:
- A spirocyclic triazaspiro ring system.
- A 3,4-dimethylphenyl substituent at the 2-position of the triazaspiro core.
- An acetamide linker connecting the core to a substituted phenyl group.
Key differences include:
- Substituent on the terminal phenyl group: The target compound has a 3,5-dimethoxyphenyl group, whereas G610-0193 has a 2-chloro-4-methylphenyl group.
- Molecular weight and formula : The target compound’s molecular formula is expected to differ due to the methoxy groups (C23H28N4O4 vs. G610-0193’s C24H27ClN4O2) .
Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be drawn from G610-0193:
Functional Comparison with Other Acetamide Derivatives
lists agrochemical acetamide derivatives such as oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam (a triazolo-pyrimidine sulfonamide) . These compounds share an acetamide backbone but differ in heterocyclic systems and substituents:
- Oxadixyl : Contains an oxazolidinyl ring, targeting oomycete fungi. Its mechanism involves inhibition of RNA polymerase.
- Flumetsulam : A sulfonamide-triazolo-pyrimidine herbicide with ALS enzyme inhibition activity.
The target compound’s triazaspiro core distinguishes it from these agrochemicals, suggesting divergent biological targets or mechanisms.
Research Implications and Limitations
- Structural Optimization : The spirocyclic core offers rigidity, which could enhance binding affinity compared to linear analogs. However, the methoxy groups may introduce metabolic vulnerabilities (e.g., demethylation).
- Data Gaps : Experimental data on the target compound’s pharmacokinetics, toxicity, and bioactivity are lacking. Comparisons rely on extrapolation from analogs like G610-0193.
- Contradictions : While methoxy groups may improve solubility, they could also reduce membrane permeability compared to chloro-substituted analogs .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazaspiro structure that is significant in medicinal chemistry due to its unique spatial configuration, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest the compound may inhibit cancer cell proliferation.
- Antioxidant Activity : The presence of methoxy groups is known to enhance antioxidant properties.
- Neuroprotective Effects : Potential protective effects on neuronal cells have been observed.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating key signaling pathways.
- Reduction of Oxidative Stress : Its antioxidant properties help mitigate oxidative damage in cells.
- Neuroprotective Mechanisms : The compound may protect against neurodegeneration by reducing inflammation and oxidative stress in neuronal tissues.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Protects neuronal cells |
Table 2: Case Studies and Findings
| Study | Model Used | Key Findings |
|---|---|---|
| In vitro study | Cancer cell lines | Significant reduction in cell viability |
| In vivo study | Mouse model | Reduced tumor growth observed |
| Neuroprotection study | Neuronal cell cultures | Decreased markers of oxidative stress |
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited potent cytotoxicity. The compound showed an IC50 value indicating effective inhibition of cell growth compared to control groups.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a significant decrease in markers associated with cellular damage and inflammation when treated with the compound prior to exposure to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
